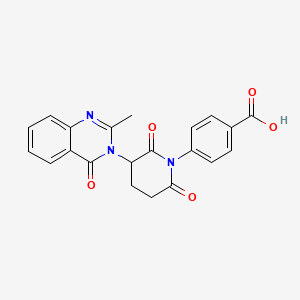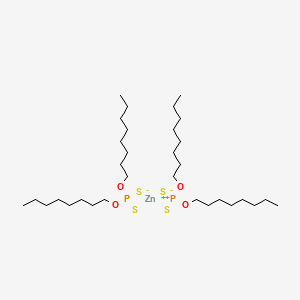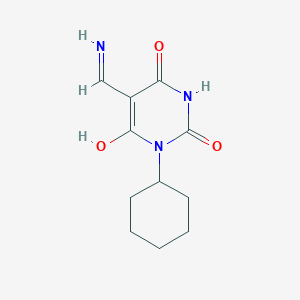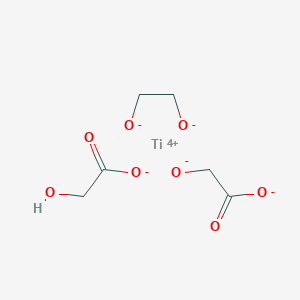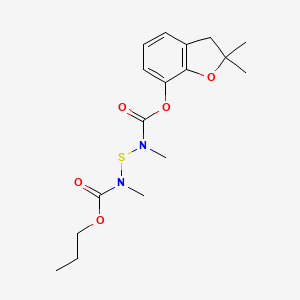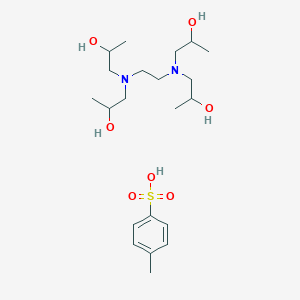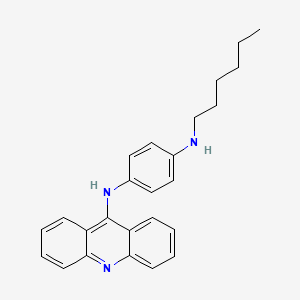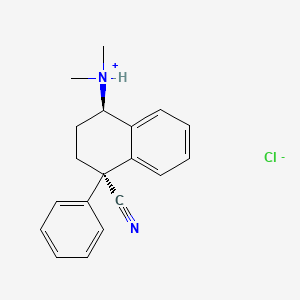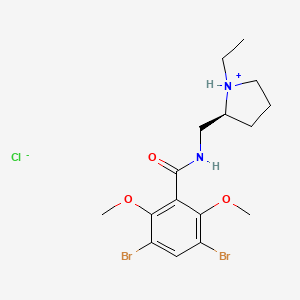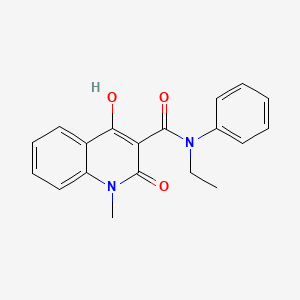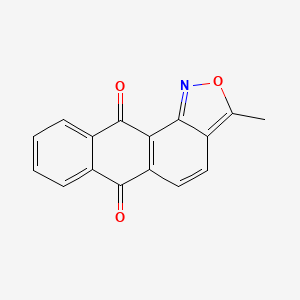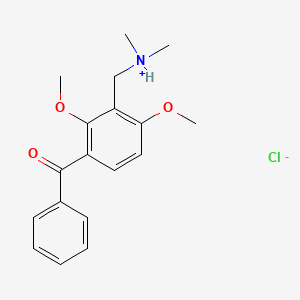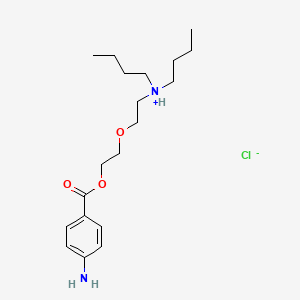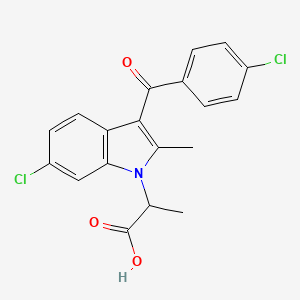
3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid is an organic compound with a complex structure that includes indole, chlorobenzoyl, and propanoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Benzoylation: The chlorinated indole is subjected to Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
科学研究应用
2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
相似化合物的比较
Similar Compounds
- 2-[6-chloro-3-(4-chlorobenzoyl)-1H-indol-1-yl]acetic acid
- 2-[6-chloro-3-(4-chlorobenzoyl)-1H-indol-1-yl]butanoic acid
Uniqueness
2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid is unique due to its specific substitution pattern on the indole ring and the presence of both chlorobenzoyl and propanoic acid moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
57329-97-2 |
|---|---|
分子式 |
C19H15Cl2NO3 |
分子量 |
376.2 g/mol |
IUPAC 名称 |
2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-17(18(23)12-3-5-13(20)6-4-12)15-8-7-14(21)9-16(15)22(10)11(2)19(24)25/h3-9,11H,1-2H3,(H,24,25) |
InChI 键 |
MAOXMLVXRLEXEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C(C)C(=O)O)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


